molecular formula C4H6ClN3S B12957881 4-Chloro-5-(hydrazinylmethyl)thiazole

4-Chloro-5-(hydrazinylmethyl)thiazole

Cat. No.: B12957881
M. Wt: 163.63 g/mol
InChI Key: IQONVCSMMNSOSS-UHFFFAOYSA-N
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Description

4-Chloro-5-(hydrazinylmethyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloro group and a hydrazinylmethyl group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(hydrazinylmethyl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-aminothiazole with formaldehyde and hydrazine hydrate. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired thiazole derivative .

Industrial Production Methods: Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(hydrazinylmethyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of thiazole derivatives with different functional groups .

Scientific Research Applications

4-Chloro-5-(hydrazinylmethyl)thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(hydrazinylmethyl)thiazole involves its interaction with specific molecular targets. The hydrazinylmethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The chloro group enhances the compound’s lipophilicity, facilitating its penetration into cells. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 4-Methyl-5-(hydrazinylmethyl)thiazole
  • 4-Chloro-5-(methylthio)methylthiazole
  • 4-Chloro-5-(aminomethyl)thiazole

Comparison: 4-Chloro-5-(hydrazinylmethyl)thiazole is unique due to the presence of both a chloro group and a hydrazinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities due to its specific molecular interactions .

Properties

Molecular Formula

C4H6ClN3S

Molecular Weight

163.63 g/mol

IUPAC Name

(4-chloro-1,3-thiazol-5-yl)methylhydrazine

InChI

InChI=1S/C4H6ClN3S/c5-4-3(1-8-6)9-2-7-4/h2,8H,1,6H2

InChI Key

IQONVCSMMNSOSS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)CNN)Cl

Origin of Product

United States

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